N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. This particular compound features a cyclopenta[b]thiophene ring fused with a triazole ring, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclopenta[b]thiophene ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Formation of the triazole ring: This can be accomplished through cycloaddition reactions involving azides and alkynes.
Coupling of the two ring systems: This step may involve the use of coupling reagents and catalysts to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur and nitrogen heterocycles.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: can be compared with other heterocyclic compounds containing thiophene and triazole rings.
Thiophene derivatives: Compounds with similar sulfur-containing ring structures.
Triazole derivatives: Compounds with similar nitrogen-containing ring structures.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13N5OS2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N5OS2/c1-18-7-15-17-13(18)20-6-11(19)16-12-9(5-14)8-3-2-4-10(8)21-12/h7H,2-4,6H2,1H3,(H,16,19) |
InChI Key |
VUMASJYMOOLHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
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